4-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3S/c20-17-7-5-16(6-8-17)19(25)22-10-3-15-28(26,27)24-13-11-23(12-14-24)18-4-1-2-9-21-18/h1-2,4-9H,3,10-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRABQBHUXIXTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the pyridinyl-substituted piperazine intermediate. This is achieved by reacting pyridine-2-amine with a suitable piperazine derivative under controlled conditions.
Introduction of the Sulfonyl Group: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This step is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Coupling with Fluorobenzamide: The final step involves coupling the sulfonylated piperazine intermediate with 4-fluorobenzoyl chloride. This reaction is usually performed in an organic solvent such as dichloromethane, with a base like pyridine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
-
Anticancer Activity :
- Research indicates that compounds containing piperazine and fluorine moieties can exhibit selective cytotoxicity towards cancer cells while sparing healthy cells. For instance, derivatives of similar structures have been synthesized and evaluated for their anticancer properties against human lung carcinoma (A-549) cells, showing promising results in selectivity and efficacy .
- Antimicrobial Properties :
-
Inhibition of Kinases :
- The presence of the pyridine and piperazine moieties in the structure suggests potential inhibition of various kinases, which are critical in cancer progression and other diseases. For example, certain derivatives have been noted to act as inhibitors of B-Raf kinase and phosphoinositide 3-kinase (PI3K), both of which are important targets in cancer therapy .
Case Studies
Several studies highlight the potential applications of this compound:
- Anticancer Studies :
- In Vivo Efficacy :
- In Silico Studies :
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide and analogous compounds:
Structural and Functional Analysis
Modifications to the Amide Core
- Propanamide Analog (1021220-83-6) : Replacement of benzamide with a diphenylpropanamide introduces bulkier hydrophobic groups, which may enhance membrane permeability but reduce solubility .
- Cyclopentanecarboxamide Analog (1021259-04-0) : The cyclopentane ring imposes conformational constraints, possibly increasing selectivity for specific receptor subtypes. The 4-chlorophenyl group adds electron-withdrawing effects, altering binding kinetics .
Piperazine and Linker Variations
- Pyridin-2-yl vs. 2-Fluorophenyl Piperazine (440332-64-9) : The target compound’s pyridinyl group offers hydrogen-bonding capability, whereas the 2-fluorophenyl substitution in 440332-64-9 may enhance π-π stacking with aromatic residues in target proteins .
Pharmacokinetic Implications
- The target compound’s lower molecular weight (407.5 vs. 500.6 in 440332-64-9) suggests better bioavailability and blood-brain barrier penetration, critical for central nervous system targets .
- Chlorine (1021259-04-0) and fluorine substituents improve metabolic stability, but chlorine’s larger size may reduce diffusion rates compared to fluorine .
Biological Activity
4-Fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, a synthetic organic compound, has gained attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorinated benzamide moiety, a sulfonyl group, and a pyridinyl-substituted piperazine ring. These functional groups contribute to its unique chemical properties, influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN5O3S |
| Molecular Weight | 475.6 g/mol |
| CAS Number | 1021258-89-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets by binding to their active or allosteric sites, leading to alterations in their function.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
- Neuropharmacological Effects : The piperazine ring is known for its neuroactive properties, potentially making this compound useful in treating neurological disorders.
- Antimicrobial Properties : Some studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- A study on piperazine derivatives indicated that modifications to the sulfonyl group can enhance inhibitory effects on target enzymes such as tyrosinase, which is implicated in hyperpigmentation disorders .
- Another research highlighted the synthesis and evaluation of related compounds that showed promising results as inhibitors of cancer cell growth, suggesting that structural modifications can significantly impact biological efficacy .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-fluoro-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)benzamide | Anticancer properties | Different alkyl chain length |
| 4-fluoro-N-(4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)benzamide | Neuroactive effects | Altered piperazine substituent |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, and what key reaction conditions should be prioritized?
- Methodology : The compound is typically synthesized via multi-step reactions involving sulfonylation and benzamide coupling. Critical steps include:
- Sulfonylation : Reacting a piperazine derivative (e.g., 4-(pyridin-2-yl)piperazine) with propane sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonyl intermediate .
- Benzamide coupling : Using 4-fluorobenzoic acid activated via EDCI/HOBt or similar coupling agents, reacted with the sulfonated propylamine intermediate in DMF at room temperature .
- Key conditions : Solvent choice (DMF for coupling, dichloromethane for sulfonylation), temperature control (0–5°C for exothermic steps), and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperazine) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : 1H and 13C NMR are critical for verifying substituent positions and bond connectivity. For example, the sulfonyl group’s presence is confirmed by characteristic downfield shifts (δ 3.0–3.5 ppm for CH2-SO2) .
- LCMS/ESI-MS : Validates molecular weight (e.g., m/z ~462.1 [M+H]+) and purity (>95% at 254 nm) .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 58.2%, H: 5.2%, N: 12.1%) .
Q. How can researchers optimize reaction yields during the sulfonylation step?
- Methodology :
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., sulfonic acid formation) .
- Reagent purity : Use freshly distilled sulfonyl chlorides to avoid hydrolysis.
- Workup : Extract with NaHCO3 to remove unreacted acid, followed by silica gel chromatography (eluent: 5% MeOH/CH2Cl2) .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved, particularly regarding target selectivity?
- Methodology :
- Assay standardization : Use uniform cell lines (e.g., HEK293 for GPCR studies) and control for off-target effects via competitive binding assays .
- Structural analogs : Compare activity of derivatives (e.g., 4-chloro or 4-methoxy substitutions) to identify SAR trends. For example, fluorinated analogs show 10-fold higher D3 receptor affinity vs. non-fluorinated counterparts .
- Data normalization : Report IC50 values relative to reference compounds (e.g., haloperidol for dopamine receptors) .
Q. What strategies are effective in addressing low solubility during in vitro assays?
- Methodology :
- Co-solvents : Use DMSO (≤0.1% v/v) with aqueous buffers (PBS, pH 7.4).
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance solubility .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability .
Q. How can computational methods aid in predicting metabolic stability for this compound?
- Methodology :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model CYP450 interactions (e.g., CYP3A4 oxidation sites) .
- Metabolite prediction : Tools like MetaSite identify labile groups (e.g., sulfonamide cleavage) .
- In silico ADME : SwissADME predicts logP (2.8), suggesting moderate lipophilicity, requiring hepatic stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
